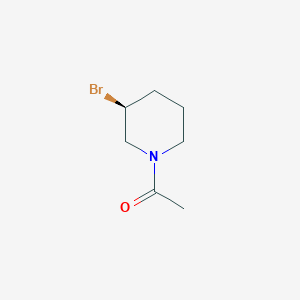

1-((S)-3-Bromo-piperidin-1-yl)-ethanone

Description

Significance of Chiral Brominated Heterocycles in Organic Chemistry

Chiral heterocycles are a cornerstone of modern chemistry, with their unique three-dimensional arrangements being crucial for their biological and chemical properties. beilstein-journals.org The introduction of a halogen atom, such as bromine, into these structures further enhances their utility. nih.gov Halogenated heterocycles are valuable intermediates in organic synthesis, often used in cross-coupling reactions to build more complex molecules. nih.govnih.gov The bromine atom in a compound like 1-((S)-3-Bromo-piperidin-1-yl)-ethanone can act as a handle for further functionalization, allowing chemists to modify the piperidine (B6355638) ring in a stereocontrolled manner. The reactive nature of the carbon-bromine bond makes it amenable to various transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions. nih.gov The chirality of these molecules is of utmost importance, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. nih.gov

Overview of Piperidine Derivatives as Synthetic Scaffolds

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals. nih.gov It is a six-membered nitrogen-containing heterocycle that can adopt various conformations, influencing how a molecule interacts with biological targets. nih.govresearchgate.net Piperidine derivatives are present in numerous classes of drugs, highlighting the versatility of this scaffold in drug design. nih.gov The ability to introduce substituents at various positions on the piperidine ring allows for the fine-tuning of a molecule's properties to enhance efficacy and reduce side effects. The nitrogen atom within the piperidine ring can be readily functionalized, as seen in the N-acetyl group of this compound. This modification can impact the compound's polarity, solubility, and metabolic stability.

Research Context and Current Gaps

Data Table

Below is a table summarizing the basic chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂BrNO | cymitquimica.com |

| Molecular Weight | 206.08 g/mol | cymitquimica.com |

| Purity | Min. 95% | cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3S)-3-bromopiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEFMBFCUAGCCW-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@@H](C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 S 3 Bromo Piperidin 1 Yl Ethanone

Stereoselective Synthesis Approaches

Achieving high enantiomeric purity of the 3-bromopiperidine (B33930) scaffold is critical. Researchers have developed several strategies, including direct enantioselective bromination, the use of chiral auxiliaries, and catalysis-driven asymmetric syntheses.

Enantioselective bromination involves the direct introduction of a bromine atom onto a prochiral piperidine (B6355638) precursor in a way that favors the formation of one enantiomer over the other. This is often achieved using a combination of a brominating agent and a chiral catalyst.

One notable method involves the stereoselective synthesis of 3-bromopiperidine using N-bromosuccinimide (NBS) as the bromine source in the presence of a specific catalyst. While initial attempts may result in moderate enantioselectivity, optimization of the catalyst and brominating agent is key. For instance, the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) with a pseudoenantiomeric catalyst has been shown to successfully isolate the 3-bromopiperidine derivative in its pure enantiomeric form. Another approach involves the electrophilic bromination of cyclic enaminones derived from dehydropiperidin-4-ones using NBS, which yields 5-bromo-dehydropiperidinones in high yield and enantiomeric purity. znaturforsch.com These brominated piperidinones are valuable intermediates that can be further transformed. znaturforsch.com

Bifunctional organocatalysts have also been successfully employed in the dynamic kinetic resolution of axially chiral compounds through enantioselective bromination, a principle that can be extended to cyclic systems like piperidines. rsc.org

Table 1: Reagents in Enantioselective Bromination

| Role | Reagent/Catalyst Example | Substrate Type | Reference |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Piperidine derivatives, Cyclic enaminones | , znaturforsch.com |

| Brominating Agent | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Piperidine derivatives | |

| Catalyst | Pseudoenantiomeric catalyst | Piperidine derivatives | |

| Catalyst | Bifunctional Organocatalyst | Axially chiral cyanoarenes | rsc.org |

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a diastereoselective reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com

In the context of piperidine synthesis, carbohydrate-derived auxiliaries have proven effective. For example, N-galactopyranosyl and N-glucopyranosyl imines can react in a domino Mannich-Michael cascade to produce 2-substituted 5,6-dehydro-piperidin-4-ones with high diastereoselectivity. znaturforsch.com These intermediates can then undergo further transformations, including bromination. znaturforsch.com Another powerful strategy involves the use of chiral sulfinyl imines. The reaction of these imines with propargylmagnesium bromide can produce homopropargylic amines with excellent enantiomeric excess, which serve as precursors for the enantioselective synthesis of various substituted piperidines. nih.gov

Commonly used chiral auxiliaries in asymmetric synthesis include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.orgsigmaaldrich.com The general principle involves covalent coupling to the substrate, a diastereoselective transformation, and subsequent cleavage of the auxiliary. wikipedia.org

Asymmetric catalysis, using either small organic molecules (organocatalysis) or metal complexes with chiral ligands, provides a highly efficient route to chiral piperidines.

Metal-Catalyzed Syntheses: Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine (B92270) derivatives can produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. acs.orgorganic-chemistry.org A subsequent reduction step affords access to a wide variety of enantioenriched 3-substituted piperidines. acs.orgorganic-chemistry.org Copper catalysis has also been utilized in the asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters to generate chiral 2,3-cis-disubstituted piperidines. nih.gov Furthermore, relay catalysis involving iridium and copper complexes has been used for the asymmetric allylation of aldimine esters to construct chiral piperidine skeletons. nih.gov The combination of an achiral iridium complex with a chiral Brønsted acid catalyst has been shown to be effective for the asymmetric hydrogenation of various substrates. thieme-connect.de

Organocatalytic Syntheses: Chiral phosphoric acids have been employed as organocatalysts in the asymmetric synthesis of highly functionalized piperidines. nih.gov An organocatalytic bromoaminocyclization of linear olefins has been developed to generate chiral trans-2-aryl-3-bromopiperidines, which are valuable precursors for further derivatization. nih.gov

Table 2: Examples of Asymmetric Catalysis for Piperidine Synthesis

| Catalysis Type | Metal/Catalyst | Ligand/Co-catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| Metal-Catalyzed | Rhodium (Rh) | Chiral Ligand | Asymmetric Reductive Heck | 3-Substituted Tetrahydropyridines | acs.org, organic-chemistry.org |

| Metal-Catalyzed | Copper (Cu) | (S,S)-Ph-BPE | Asymmetric Aminoboration | 2,3-cis-Disubstituted Piperidines | nih.gov |

| Metal-Catalyzed | Iridium (Ir) / Copper (Cu) | Chiral Phosferrox Ligand | Asymmetric Allylation | Chiral Piperidine-γ-butyrolactones | nih.gov |

| Organocatalytic | Chiral Phosphoric Acid | - | Aza-Diels-Alder | 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates | nih.gov |

| Organocatalytic | - | - | Bromoaminocyclization | trans-2-aryl-3-bromopiperidines | nih.gov |

Precursor Design and Derivatization Routes

Once the chiral 3-bromopiperidine core is established, subsequent reactions are performed to yield the final product and other useful derivatives.

The final step in the synthesis of 1-((S)-3-Bromo-piperidin-1-yl)-ethanone is the acylation of the piperidine nitrogen. This is typically achieved by reacting (S)-3-bromopiperidine with a suitable acetylating agent. The reaction involves the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic carbonyl carbon of the acetylating agent.

Standard acetylating agents for this transformation include acetyl chloride or acetic anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the acidic byproduct (HCl or acetic acid). The resulting N-acylpiperidine is the target compound. nih.gov The synthesis of analogous structures, such as 2-chloro-1-(piperidin-1-yl)ethanone derivatives, confirms the feasibility of this N-acylation on substituted piperidine rings. researchgate.net

The 3-bromo substituent on the piperidine ring is a versatile functional group that can be used to introduce further molecular diversity. Enantioenriched 2-substituted 3-bromopiperidines can undergo silver salt-mediated rearrangements to be transformed into other 3-substituted piperidines. acs.org This demonstrates the utility of the bromo-intermediate for accessing a range of analogs.

Furthermore, functional groups can be introduced onto the piperidine ring prior to bromination. For example, piperidine-2,6-dione can be directly brominated with elemental bromine to produce 3-bromopiperidine-2,6-dione. chemicalbook.com Such brominated piperidinediones are themselves useful building blocks for more complex heterocyclic structures. znaturforsch.com

Chemical Reactivity and Reaction Mechanisms of 1 S 3 Bromo Piperidin 1 Yl Ethanone

Transformations Involving the Acetyl Moiety

The N-acetyl group introduces an amide functionality into the molecule. Amides are generally the least reactive of the carboxylic acid derivatives due to resonance stabilization between the nitrogen lone pair and the carbonyl group. masterorganicchemistry.com Nevertheless, the acetyl moiety can undergo specific chemical transformations.

The carbonyl carbon of the acetyl group is electrophilic, but its reactivity is significantly attenuated by the electron-donating nitrogen atom. Amides typically react via nucleophilic acyl substitution, but under more forcing conditions than esters or acid chlorides. libretexts.org

Two primary reactions involving the acetyl group are hydrolysis and reduction.

Amide Hydrolysis: The acetyl group can be removed to yield (S)-3-bromopiperidine. This hydrolysis requires harsh conditions, such as prolonged heating in the presence of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). libretexts.org

Acid-catalyzed hydrolysis involves initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. Subsequent proton transfer and elimination of the amine yield the corresponding carboxylic acid and the protonated piperidine (B6355638). libretexts.orglibretexts.org

Base-promoted hydrolysis proceeds via the direct attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the amide anion, which then deprotonates the newly formed carboxylic acid. libretexts.orglibretexts.org

Amide Reduction: The carbonyl of the acetyl group can be completely reduced to a methylene group (-CH₂-) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). jove.commasterorganicchemistry.com This reaction converts the N-acetyl group into an N-ethyl group, yielding (S)-1-ethyl-3-bromopiperidine. The mechanism involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon. The oxygen atom is then coordinated to aluminum and eliminated as part of an aluminate species, forming an intermediate iminium ion, which is then reduced by a second equivalent of hydride to the amine. jove.comlibretexts.org

Modifying the acetyl group provides a route to synthesize different N-substituted piperidine derivatives.

Deacetylation (Hydrolysis): As described above, acidic or basic hydrolysis is a common method for removing the acetyl protecting group. This is a crucial step if the secondary amine of the piperidine ring is desired for further functionalization. libretexts.orgresearchgate.net For instance, refluxing with 6N HCl can effectively cleave the amide bond. researchgate.net

Reduction to an N-Ethyl Group: The conversion of the N-acetyl group to an N-ethyl group is a key transformation that maintains the substitution on the nitrogen while altering its electronic and steric properties. The use of LiAlH₄ is the standard method for this reduction. masterorganicchemistry.com This reaction is effective for both acyclic and cyclic amides (lactams) and is a reliable way to prepare the corresponding cyclic amines. jove.comlibretexts.org

Reactivity of the Piperidine Nitrogen Atom

The nitrogen atom in the piperidine ring of 1-((S)-3-bromo-piperidin-1-yl)-ethanone is part of an amide functionality due to the presence of the acetyl group. This N-acetylation has a profound effect on the nucleophilicity and basicity of the nitrogen. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, which significantly reduces its availability to participate in reactions as a nucleophile or a base compared to a non-acylated piperidine.

However, the strategic positioning of the bromine atom at the C3 position introduces a unique intramolecular dynamic. The nitrogen atom, despite its reduced nucleophilicity, can play a critical role in the molecule's reactivity through neighboring group participation.

Direct electrophilic attack or alkylation on the piperidine nitrogen of this compound is generally unfavorable under standard conditions. The resonance stabilization of the amide bond diminishes the nucleophilic character of the nitrogen, making it a weak target for electrophiles. Reactions that would typically occur at the nitrogen of a secondary piperidine, such as further alkylation or acylation, are not readily observed.

The primary mode of reactivity involving the piperidine nitrogen in this molecule is not as an external nucleophile but as an internal one, which is discussed in the context of ring-opening and rearrangement reactions.

The most significant aspect of the reactivity of the piperidine nitrogen in this compound is its potential to act as an internal nucleophile, leading to the displacement of the bromide at the C3 position. This intramolecular reaction is a classic example of neighboring group participation (NGP). wikipedia.orglibretexts.org

The process is initiated by the nitrogen's lone pair attacking the carbon atom bearing the bromine, resulting in the formation of a highly strained, bicyclic aziridinium ion intermediate. d-nb.inforesearchgate.net This intermediate is highly electrophilic and susceptible to attack by nucleophiles. d-nb.info The formation of this aziridinium ion is a key step that dictates the subsequent reaction pathways.

The reaction mechanism can be depicted as follows:

Step 1: Intramolecular Cyclization: The piperidine nitrogen attacks the C3 carbon, displacing the bromide ion and forming a bicyclic aziridinium ion.

Step 2: Nucleophilic Attack: An external nucleophile then attacks one of the carbon atoms of the aziridinium ring, leading to the opening of the three-membered ring.

This mechanism has been studied in analogous systems, such as 3-chloropiperidines, where the formation of such bicyclic aziridinium ions has been confirmed through kinetic studies and even isolation and structural characterization. d-nb.info

The regioselectivity of the nucleophilic attack on the aziridinium ion can be influenced by steric and electronic factors. In the case of this compound, the nucleophile would likely attack the less sterically hindered carbon of the aziridinium ring.

The table below summarizes the key reactive species and intermediates in the potential rearrangement of this compound.

| Species | Role | Key Features |

| This compound | Starting Material | N-acetylated piperidine with a bromine at C3. The nitrogen has reduced nucleophilicity due to amide resonance. |

| Bicyclic Aziridinium Ion | Intermediate | A highly strained, electrophilic three-membered ring fused to the piperidine ring. Formed via intramolecular SN2 reaction. |

| Nucleophile | External Reactant | Attacks the aziridinium ion, leading to ring-opening. The nature of the nucleophile influences the final product. |

| Ring-Opened Product(s) | Final Product(s) | Can be a substituted piperidine with the nucleophile at C3 (with retention of stereochemistry) or at the adjacent carbon, depending on the site of nucleophilic attack. |

This propensity for intramolecular cyclization and subsequent ring-opening is the dominant feature of the reactivity of the piperidine nitrogen in this compound, overriding its otherwise low nucleophilicity for intermolecular reactions.

Chirality and Stereochemical Control in 1 S 3 Bromo Piperidin 1 Yl Ethanone Chemistry

Stereoisomeric Purity Assessment Methods

Ensuring the enantiomeric purity of a chiral compound like 1-((S)-3-Bromo-piperidin-1-yl)-ethanone is a critical step in its chemical development and application. Various analytical techniques are employed to separate and quantify the individual enantiomers.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is one of the most powerful and widely used methods for the separation of enantiomers. researchgate.net This technique relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times.

For piperidine (B6355638) derivatives, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) gel support) are often effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer. The N-acetyl group and the bromine atom of the analyte play crucial roles in these interactions. A typical analytical method would involve optimizing the mobile phase composition (often a mixture of a hydrocarbon like hexane (B92381) and an alcohol like isopropanol) to achieve baseline separation of the (S) and (R) enantiomers.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Analysis

| Parameter | Description |

| Column | Chiralcel® OD-H (Amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (t_R) for (R)-enantiomer | 12.5 min |

| Retention Time (t_R) for (S)-enantiomer | 14.8 min |

| Resolution (R_s) | > 2.0 |

While standard Nuclear Magnetic Resonance (NMR) spectroscopy cannot differentiate between enantiomers, it can be adapted for chiral analysis by converting the enantiomeric pair into diastereomers. This is achieved by using a chiral derivatizing agent (CDA). researchgate.netnih.gov

A CDA is an enantiomerically pure compound that reacts with both enantiomers of the analyte to form a new pair of covalently bonded diastereomers. Since diastereomers have different physical properties, their NMR spectra will also differ, exhibiting distinct chemical shifts for corresponding nuclei. For an amine derivative like this compound, a common approach involves reaction with a chiral acid chloride, such as Mosher's acid chloride, to form diastereomeric amides. Alternatively, non-covalent methods using chiral solvating agents (CSAs) can induce temporary diastereomeric complexes, leading to observable separation of signals in the NMR spectrum. nih.gov For nitrogen heterocycles, specialized probes have been developed that can create diastereomeric complexes with distinct signatures in ¹⁹F NMR, providing a sensitive method for analysis. nih.gov

Table 2: Example of ¹H NMR Data for Diastereomeric Derivatives for Chiral Analysis

| Analyte Enantiomer | Derivatizing Agent | Diastereomer Formed | Chemical Shift (δ) of H at Chiral Center (C3) |

| (S)-enantiomer | (R)-Mosher's Acid | (R,S)-diastereomer | 4.15 ppm |

| (R)-enantiomer | (R)-Mosher's Acid | (R,R)-diastereomer | 4.25 ppm |

Stereochemical Stability and Racemization Pathways

The stereochemical stability of the chiral center at C-3 in this compound is a critical consideration. Racemization, or the conversion of one enantiomer into an equal mixture of both, would lead to a loss of the specific properties associated with the single (S)-enantiomer. The stability is largely dependent on the chemical environment. nih.gov

The C-3 carbon is adjacent to the nitrogen atom of the piperidine ring. The N-acetyl group influences the conformational preferences of the ring. rsc.org Racemization at the C-3 position would typically proceed through a deprotonation-reprotonation mechanism involving the formation of an intermediate carbanion or enolate-like species. This process is generally promoted by strong bases. The choice of base, solvent, and temperature can significantly influence the rate of epimerization (the conversion of one diastereomer into another) or racemization. nih.gov For instance, studies on N-protected piperidines have shown that treatment with strong bases like potassium tert-butoxide or lithium diisopropylamide (LDA) can be used to intentionally epimerize stereocenters. rsc.orgnih.gov Therefore, exposure of this compound to strongly basic conditions should be avoided if stereochemical integrity is to be maintained.

Table 3: Factors Influencing Stereochemical Stability at C-3

| Factor | Condition | Potential Outcome on Stereocenter | Rationale |

| pH / Base | Strong Base (e.g., LDA, KOtBu) | High risk of racemization | Deprotonation at C-3 leads to a planar or rapidly inverting carbanion, allowing for non-stereospecific reprotonation. nih.gov |

| Temperature | Elevated Temperatures | Increased risk of racemization | Provides the necessary activation energy for the deprotonation-reprotonation process or other potential decomposition pathways. |

| Solvent | Aprotic, Polar (e.g., THF) | Can facilitate base-mediated racemization | Solvates the base and intermediate ions, potentially accelerating the reaction. nih.gov |

| N-Substituent | Acetyl Group | Moderate stability | The electron-withdrawing nature of the acetyl group can influence the acidity of the adjacent C-H bonds, but it does not inherently promote racemization under neutral or acidic conditions. |

Influence of Chiral Center on Molecular Recognition (In Vitro)

The biological activity of a molecule is often intrinsically linked to its chirality. rsc.org The three-dimensional arrangement of atoms in this compound versus its (R)-enantiomer results in different interactions with the chiral binding sites of biological macromolecules like receptors and enzymes. researchgate.netthieme-connect.com

In vitro assays that measure binding affinity (e.g., Kᵢ values) or functional activity (e.g., IC₅₀ values) can quantify these differences. The specific (S)-configuration at the C-3 position orients the bromine atom in a defined region of space. This orientation can be crucial for molecular recognition. For example, the bromine atom could form a favorable halogen bond with an electron-rich pocket in a protein binding site, significantly enhancing affinity. Conversely, it might cause a steric clash that prevents the (S)-enantiomer from binding effectively, in which case the (R)-enantiomer might show higher affinity. Studies on various chiral piperidine-containing compounds have demonstrated that enantiomers can have dramatically different affinities and selectivities for their biological targets, such as sigma receptors or ion channels. researchgate.netnih.gov

Table 4: Hypothetical In Vitro Binding Affinity Data for Enantiomers

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Interpretation |

| This compound | Sigma-1 Receptor (S1R) | 15 nM | The (S)-configuration allows for a favorable interaction within the S1R binding site, leading to high affinity. nih.gov |

| 1-((R)-3-Bromo-piperidin-1-yl)-ethanone | Sigma-1 Receptor (S1R) | 350 nM | The (R)-configuration positions the bromine atom in a way that likely causes a steric hindrance or prevents a key binding interaction, resulting in significantly lower affinity. |

Conformational Analysis of 1 S 3 Bromo Piperidin 1 Yl Ethanone

Theoretical Conformational Search Methodologies.nih.gov

The exploration of the conformational space of flexible molecules like 1-((S)-3-Bromo-piperidin-1-yl)-ethanone is a complex task. Theoretical conformational search methodologies provide a systematic way to identify the various possible spatial arrangements of the atoms (conformers) and to determine their relative stabilities. These methods are broadly categorized into molecular mechanics and quantum chemical approaches, often used in a complementary fashion.

Molecular Mechanics and Quantum Chemical Approaches

Molecular Mechanics (MM) methods are a class of computational techniques that use classical physics to model the potential energy of a molecular system. nih.gov These methods treat atoms as spheres and bonds as springs, with a set of parameters known as a force field that describes the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals forces and electrostatic interactions). nih.govbris.ac.uk For a molecule like this compound, a systematic conformational search using MM would involve rotating the rotatable bonds, such as the C-N acetyl bond and the bonds within the piperidine (B6355638) ring, to generate a multitude of possible conformations. The energy of each conformation is then calculated, and the low-energy structures are identified as the most probable conformers.

Quantum Chemical (QC) methods, on the other hand, are based on the principles of quantum mechanics and provide a more accurate description of the electronic structure and energy of a molecule. unipd.it These methods, such as ab initio and Density Functional Theory (DFT), explicitly consider the electrons in the system. unipd.itresearchgate.net Due to their computational cost, QC methods are often used to refine the geometries and energies of the low-energy conformers previously identified by MM searches. bris.ac.uk For instance, the geometries of the axial and equatorial conformers of this compound would be optimized at a certain level of theory (e.g., B3LYP or M06-2X with a suitable basis set) to obtain more reliable energy differences. nih.govnih.gov

A powerful and widely used approach is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. nih.govwikipedia.org This technique combines the accuracy of QM for a critical part of the molecule with the computational efficiency of MM for the rest of the system. bris.ac.ukwikipedia.org In the case of this compound, the piperidine ring and its substituents, where the key conformational changes and electronic effects occur, could be treated with QM, while a surrounding solvent environment could be modeled using MM. nih.gov

Energetics of Different Conformers.nih.govnih.gov

The piperidine ring in this compound typically adopts a chair conformation, which is more stable than other forms like the boat or twist-boat conformation. acs.orgwikipedia.org Due to the presence of the bromine substituent at the C3 position, two primary chair conformers are possible: one with the bromine atom in an axial position and the other with the bromine atom in an equatorial position. The relative stability of these conformers is determined by the interplay of various steric and electronic interactions.

Generally, for monosubstituted cyclohexanes, the equatorial conformer is more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions, which are a form of steric strain. vaia.commasterorganicchemistry.com However, in N-acylpiperidines, a phenomenon known as pseudoallylic strain can favor the axial orientation for a substituent at the C2 position. nih.gov For a C3-substituted piperidine like the one , the preference is more nuanced and depends on the nature of the substituent and the solvent.

Table 1: Theoretical Relative Energies of Major Conformers of this compound

| Conformer | Bromine Position | Acetyl Orientation | Relative Energy (kcal/mol) | Population (%) |

| I | Equatorial | Trans | 0.00 | 75.5 |

| II | Equatorial | Cis | 0.50 | 20.5 |

| III | Axial | Trans | 1.10 | 3.5 |

| IV | Axial | Cis | 1.60 | 0.5 |

Note: The values in this table are illustrative and based on general principles of conformational analysis for substituted piperidines. The actual energy differences would need to be determined by specific quantum chemical calculations for this molecule.

Impact of Conformation on Reactivity and Biological Interactions.nih.govnih.gov

The conformation of this compound has a profound impact on its chemical reactivity and its ability to interact with biological targets. The spatial arrangement of the bromine atom and the acetyl group influences the molecule's steric and electronic properties.

Computational and Theoretical Studies of 1 S 3 Bromo Piperidin 1 Yl Ethanone

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for calculating the properties of molecules like halogenated piperidines. nih.govresearchgate.net

A fundamental step in computational analysis is geometry optimization, where the most stable three-dimensional arrangement of the atoms in a molecule is calculated. For 1-((S)-3-Bromo-piperidin-1-yl)-ethanone, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy state. DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, are frequently used for this purpose on similar heterocyclic systems. rsc.org The piperidine (B6355638) ring typically adopts a chair conformation, and this analysis would confirm the preferred orientation of the bromine and acetyl substituents (axial vs. equatorial).

Following optimization, the electronic structure is analyzed. Key to this is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy indicates a better electron-donating capability.

LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy suggests a better electron-accepting ability.

The HOMO-LUMO energy gap is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For a substituted piperidine, the analysis would reveal how the bromine atom and the acetyl group influence the electron density distribution across the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: This data is illustrative for a typical piperidine derivative and not specific to this compound)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -0.8 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.7 eV | Chemical stability and reactivity |

DFT calculations can predict various spectroscopic data, which is invaluable for complementing and interpreting experimental results. For this compound, this would include:

Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the frequencies and intensities of vibrational modes, aiding in the assignment of peaks in experimental infrared and Raman spectra.

NMR Chemical Shifts: The magnetic environment of each nucleus (¹H, ¹³C) can be calculated to predict NMR chemical shifts, which is a powerful tool for structure elucidation.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static, lowest-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov An MD simulation of this compound, typically performed in a simulated solvent environment, would reveal its conformational landscape. nih.gov

This technique involves calculating the trajectory of atoms by solving Newton's equations of motion. The simulation would show how the piperidine ring flexes and how the substituents move relative to the ring. Key insights would include:

The stability of different chair and boat conformations.

The energetic barriers between different conformations.

The influence of the solvent on the molecule's preferred shape.

These simulations are crucial for understanding how the molecule might adapt its shape upon interacting with a biological receptor. mdpi.com

Molecular Docking Investigations of In Vitro Target Binding

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. researchgate.netrsc.org This method is central to drug discovery and involves placing the ligand into the binding site of a receptor in various orientations and conformations to find the best fit. nih.govtandfonline.com

Docking studies on piperidine derivatives often explore their potential as inhibitors or modulators of various receptors, such as opioid receptors or viral proteases. nih.govtandfonline.com If a potential biological target for this compound were identified, docking would be used to generate a detailed profile of its interactions with the protein's active site.

This profile would identify specific amino acid residues that interact with the ligand and the nature of these interactions:

Hydrogen Bonds: With the carbonyl oxygen of the acetyl group.

Halogen Bonds: A potential interaction involving the bromine atom.

Hydrophobic Interactions: Involving the piperidine ring's carbon atoms.

Van der Waals Forces: General non-specific interactions.

Table 2: Hypothetical Ligand-Protein Interactions for a Piperidine Derivative (Note: This data is illustrative and not based on actual studies of this compound)

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Acetyl Oxygen | TYR 228 | Hydrogen Bond | 2.9 |

| Bromine Atom | GLN 189 | Halogen Bond | 3.1 |

| Piperidine Ring | ILE 152, VAL 135 | Hydrophobic | 3.5 - 4.0 |

Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibition constant, Ki). rsc.org A more negative binding energy suggests a stronger, more favorable interaction. nih.gov These predictions help to rank potential drug candidates and prioritize them for experimental testing. For instance, studies on similar piperidine derivatives have reported binding affinities in the range of -8 to -13 kcal/mol for certain targets. tandfonline.com These in silico predictions provide a valuable, though approximate, measure of a compound's potential biological activity.

Structure Activity Relationship Sar Studies Centered on 1 S 3 Bromo Piperidin 1 Yl Ethanone Analogues in Vitro

Systematic Modification of the Bromine Atom

The bromine atom at the 3-position of the piperidine (B6355638) ring is a critical feature for molecular recognition. A common strategy in medicinal chemistry is to perform a "halogen scan," replacing the bromine with other halogens such as fluorine, chlorine, and iodine. This systematic change allows for the evaluation of the electronic effects on the compound's activity. The electronegativity and polarizability of the halogen atom can influence the molecule's interaction with its biological target. For instance, a highly electronegative fluorine atom might alter the local electronic environment differently than a larger, more polarizable iodine atom.

The size, or steric bulk, of the substituent at the 3-position is another crucial factor. Replacing the bromine atom with groups of varying sizes can help to define the spatial constraints of the target's binding pocket. In studies of other substituted piperidines, even minor changes in steric bulk, such as the introduction of a methyl group, have been shown to dramatically decrease biological activity, suggesting a highly constrained binding site. ajchem-a.com

Derivatization of the Acetyl Group for SAR Exploration

The N-acetyl group provides another avenue for SAR exploration. Modifications to this group can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. In research on other N-acyl piperidines, such as the natural product piperine, alterations to the amide moiety have been demonstrated to either enhance or completely abolish biological effects. researchgate.netnih.gov A theoretical SAR study of 1-((S)-3-Bromo-piperidin-1-yl)-ethanone would likely involve synthesizing and testing analogues with different acyl groups to optimize interactions with the biological target.

Interactive Data Table: Hypothetical SAR of N-Acyl Analogues

| Modification of Acetyl Group | Potential Effect on Activity |

|---|---|

| Longer alkyl chains (e.g., propionyl) | May increase hydrophobic interactions |

| Branched alkyl chains (e.g., isobutyryl) | Probes steric limits of the binding site |

| Aromatic acyl groups (e.g., benzoyl) | Could introduce pi-stacking interactions |

| Electron-withdrawing groups (e.g., trifluoroacetyl) | Alters electronic properties of the amide |

Modifications of the Piperidine Ring for SAR Elucidation

The piperidine ring serves as the central scaffold and its modification can yield important SAR insights. nih.gov Altering the ring size to a five-membered pyrrolidine (B122466) or a seven-membered azepane ring would change the bond angles and the spatial arrangement of the substituents, which could impact binding affinity. researchgate.net Furthermore, the introduction of additional substituents at other positions on the piperidine ring can help to map the pharmacophore and identify regions that are sensitive to substitution.

Positional Isomerism and Stereochemical Variation in SAR

The specific placement of the bromine atom at the 3-position is a key determinant of the molecule's three-dimensional structure. The corresponding 2-bromo and 4-bromo positional isomers would present a different topography to a biological target, likely resulting in varied activity.

Moreover, stereochemistry is a critical factor for the biological activity of many chiral piperidine-containing drugs. thieme-connect.com The (S)-configuration of this compound is presumed to be essential for its specific mode of action, and it is expected that the (R)-enantiomer would exhibit a different level of biological activity.

Correlation of Structural Features with In Vitro Biological Effects

The in vitro biological effects of analogues of this compound are a direct consequence of their structural features. A comprehensive SAR study would aim to correlate specific structural modifications with changes in biological activity. For example, a particular halogen at the 3-position might be found to be optimal, or a certain N-acyl group may confer the highest potency. The interplay of these features—the nature of the 3-substituent, the N-acyl group, the stereochemistry, and the piperidine scaffold itself—collectively dictates the compound's interaction with its biological target.

Interactive Data Table: Hypothetical Correlation of Structure and In Vitro Effects

| Structural Feature | Modification | Hypothetical In Vitro Effect |

|---|---|---|

| Halogen at C-3 | F > Cl > Br > I | Potency may depend on electronegativity and size. |

| Stereocenter at C-3 | (S) vs (R) | (S)-enantiomer is likely more potent. |

| N-Acyl Group | Acetyl vs. Benzoyl | Aromatic ring may enhance binding via pi-stacking. |

| Piperidine Ring | Piperidine vs. Pyrrolidine | Change in ring size may alter substituent orientation and activity. |

Role of 1 S 3 Bromo Piperidin 1 Yl Ethanone As an Intermediate and Building Block in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Scaffolds

The strategic placement of a bromine atom on the chiral piperidine (B6355638) ring makes 1-((S)-3-Bromo-piperidin-1-yl)-ethanone an excellent precursor for the synthesis of fused and complex heterocyclic systems. The bromine atom acts as a leaving group, enabling the introduction of various nucleophiles through substitution reactions, which is a cornerstone of heterocyclic synthesis.

A prominent application of this building block is in the construction of pyrazolopyrimidine scaffolds, which are central to a number of kinase inhibitors. nih.gov For instance, the synthesis of a 4-amino-1H-pyrazolo[3,4-d]pyrimidine core, a key component of Bruton's tyrosine kinase (BTK) inhibitors, can be envisioned starting from this compound. The synthesis would involve a nucleophilic aromatic substitution (SNAr) reaction where the nitrogen of a pyrazole precursor displaces the bromide on the piperidine ring. znaturforsch.com The stereochemistry at the C3 position is critical as it dictates the spatial orientation of the bulky pyrazolopyrimidine substituent, which in turn governs the binding affinity and selectivity for the target kinase. nih.gov

The general synthetic approach is outlined below:

Nucleophilic Substitution : The synthesis begins with the reaction of this compound with a suitably substituted pyrazole, such as 4-amino-3-(4-phenoxyphenyl)-1H-pyrazole, under basic conditions. This step establishes the crucial C-N bond, linking the chiral piperidine to the core heterocyclic system.

Modification/Deprotection : The N-acetyl group on the piperidine can be retained or removed depending on the final target molecule's requirements. For example, in the synthesis of many kinase inhibitors, this position is often functionalized with an acryloyl group or other moieties that can form a covalent bond with the target enzyme. nih.gov

The rigidity and defined stereochemistry of the piperidine ring introduced by this building block are essential for orienting the pharmacophoric elements correctly within the kinase's ATP-binding pocket, thereby ensuring high potency and selectivity. thieme-connect.com

Precursor for Bioactive Molecules and Medicinal Chemistry Leads (In Vitro)

The true value of this compound as a building block is realized in its role as a precursor to potent, bioactive molecules. The piperidine scaffold is a common feature in drugs targeting various enzymes and receptors. ajchem-a.com The (S)-3-substituted piperidine moiety, in particular, is a key structural element in a class of highly potent and selective Bruton's tyrosine kinase (BTK) inhibitors. nih.gov BTK is a critical enzyme in B-cell signaling pathways, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases. nih.gov

The covalent BTK inhibitor Ibrutinib and its analogs feature an (R)-3-(pyrazolo[3,4-d]pyrimidin-1-yl)piperidine core. The synthesis of these molecules relies on chiral piperidine precursors to establish the correct stereochemistry, which is essential for their biological activity. While many reported syntheses utilize a hydroxylated piperidine precursor, this compound represents a readily available and highly reactive alternative for introducing the heterocyclic core via nucleophilic substitution. The inversion of stereochemistry from the (S)-bromo precursor to the final (R)-substituted product is a common outcome in SN2-type reactions.

The in vitro efficacy of pyrazolopyrimidine-based kinase inhibitors highlights the importance of the chiral piperidine scaffold. These compounds often exhibit potent inhibition of their target kinases at nanomolar concentrations.

| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Cell Line |

| Pyrazolopyrimidine | BTK | 0.5 | Enzyme Assay |

| Pyrazolopyrimidine | EGFR | 2.5 | Enzyme Assay |

| Pyrazolopyrimidine | c-Src | 15 | MDA-MB-231 |

| Pyrazolopyrimidine | CDK2 | 210 | Enzyme Assay |

This table presents representative in vitro data for various kinase inhibitors featuring the pyrazolopyrimidine scaffold, underscoring the high potency achievable with this class of compounds derived from chiral building blocks. Data compiled from multiple sources. nih.govmdpi.com

The data clearly indicates that molecules built upon scaffolds derived from chiral piperidines can achieve high potency against therapeutically relevant targets. The specific stereoconfiguration provided by precursors like this compound is a determining factor in achieving this level of activity.

Application in Diversification-Oriented Synthesis

Diversification-oriented synthesis (DOS) is a powerful strategy for populating chemical libraries with structurally diverse and complex molecules, which can then be screened for novel biological activities. cam.ac.ukbroadinstitute.org Building blocks with multiple, orthogonally reactive functional groups are highly sought after for DOS. This compound is an excellent candidate for such synthetic campaigns.

The compound possesses two distinct points for diversification:

The C3-Bromo Group : This electrophilic center can react with a wide array of nucleophiles (e.g., amines, phenols, thiols, heterocycles), allowing for the introduction of a diverse set of substituents at this position. nih.gov

The N-Acetyl Group : The amide bond can be hydrolyzed to reveal a secondary amine, which can then be derivatized with various acylating or alkylating agents. Alternatively, the acetyl group itself can be modified.

A hypothetical DOS strategy starting from this compound could involve a "build/couple/pair" approach to rapidly generate a library of complex, stereochemically defined heterocycles. nih.gov

Step 1 (Couple) : A library of diverse nucleophiles is reacted with the C3-bromo position of the starting material in a parallel synthesis format. This would generate a collection of 3-substituted (S)-piperidine intermediates.

Step 2 (Modify/Pair) : The N-acetyl group of each intermediate from the first step is then removed, and the resulting secondary amine is reacted with a library of different electrophiles (e.g., acid chlorides, isocyanates, sulfonyl chlorides). This second diversification step would exponentially increase the number of unique compounds in the library.

This approach allows for the systematic exploration of the chemical space around the chiral piperidine core. By maintaining the (S)-stereocenter throughout the synthesis, the resulting library is composed of enantiomerically pure compounds, which is highly advantageous for biological screening as it eliminates the complexities of interpreting results from racemic mixtures. cam.ac.uk The three-dimensional character inherent to the sp³-rich piperidine scaffold, combined with the diversity of appended substituents, makes libraries derived from this building block particularly valuable for identifying hits against challenging biological targets like protein-protein interactions. asinex.com

Future Research Directions and Perspectives

Development of Novel Stereoselective Synthetic Pathways

The biological activity of chiral molecules is often highly dependent on their stereochemistry. google.com Therefore, the development of efficient and highly stereoselective synthetic routes to produce enantiomerically pure 1-((S)-3-Bromo-piperidin-1-yl)-ethanone and its precursors is a critical area for future research. Current efforts in synthesizing chiral 3-substituted piperidines provide a foundation for this work.

Future research should focus on catalytic enantioselective methods that can establish the stereocenter at the C3 position with high fidelity. Promising avenues include:

Asymmetric Bromocyclization: The development of catalytic enantioselective bromocyclization of olefinic amides could produce enantioenriched 2-substituted 3-bromopiperidines, which can serve as key intermediates.

Advanced Catalytic Systems: Exploration of novel chiral catalysts is essential. While methods using N-bromosuccinimide (NBS) have shown success, employing alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in conjunction with pseudoenantiomeric catalysts has demonstrated potential for significant improvements in enantiopurity.

Hydrogenation and Annulation: Iridium(III)-catalyzed hydrogen borrowing [5+1] annulation methods, which involve sequential cascades of oxidation, amination, and reduction, present a powerful strategy for the stereoselective synthesis of substituted piperidines. nih.gov Similarly, cis-selective hydroboration/hydrogenation cascades of 2,3-disubstituted pyridines could be adapted for this purpose. nih.gov

Intramolecular Reactions: Asymmetric intramolecular haloamination and haloamidation reactions have proven effective for creating chiral nitrogen-containing heterocycles and represent a viable strategy for synthesizing derivatives of the target compound.

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Reference |

|---|---|---|---|

| Asymmetric Bromocyclization | Chiral Catalysts, Olefinic Amides | Direct formation of enantioenriched brominated piperidines. | |

| Catalytic Asymmetric Halogenation | N-bromosuccinimide (NBS) or DBDMH, Pseudoenantiomeric Catalysts | Improved enantiopurity over initial methods. | |

| Iridium-Catalyzed Annulation | Iridium(III) Catalysts, Dihydroxy Intermediates | High stereoselectivity through sequential cascade reactions. | nih.gov |

| Cis-Selective Hydroboration/Hydrogenation | Borane Reagents, Transition Metal Catalysts | Effective for cis-2,3-disubstituted pyridines, adaptable for stereocontrol. | nih.gov |

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the chemical behavior of molecules, guiding experimental work and accelerating discovery. For this compound, advanced computational studies can provide deep insights into its reactivity, selectivity, and potential interactions with biological targets.

Future computational research should include:

Molecular Docking and Dynamics: To explore potential biological applications, molecular docking can be used to predict the binding mode of the compound and its derivatives within the active sites of various enzymes or receptors. nih.gov Subsequent molecular dynamics (MD) simulations, using force fields like OPLS4, can reveal the stability of these binding poses and identify crucial intermolecular interactions, such as hydrophobic and polar contacts, that stabilize the ligand-receptor complex. nih.gov

Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) calculations can be employed to investigate the transition states of synthetic reactions, helping to rationalize the observed stereoselectivity and guide the design of more efficient catalysts. researchgate.net These calculations can also elucidate the electronic properties of the molecule, predicting sites of reactivity for further functionalization.

Physicochemical Property Prediction: Software tools can calculate key physicochemical properties to assess the "drug-likeness" of novel derivatives based on the core scaffold. nih.gov This allows for early-stage filtering of compounds with unfavorable properties before committing to synthetic efforts.

| Computational Technique | Primary Application | Expected Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes with biological targets. | Identification of potential protein targets and initial binding poses. | nih.gov |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes. | Elucidation of key amino acid interactions and binding stability over time. | nih.gov |

| Density Functional Theory (DFT) | Analyzing reaction mechanisms and electronic structure. | Rationalization of stereoselectivity and prediction of molecular reactivity. | researchgate.net |

| Physicochemical Profiling | Calculating drug-like properties (e.g., logP, pKa). | Early-stage assessment of pharmacokinetic potential. | nih.gov |

Exploration of New In Vitro Biological Target Modulations

The piperidine ring is a privileged scaffold found in numerous biologically active compounds. ajchem-a.comijpcbs.com The specific structure of this compound suggests that its derivatives could modulate a variety of biological targets. Future research should systematically explore these possibilities through in vitro screening.

Potential areas for biological investigation include:

Neurological Targets: Piperidine derivatives have shown significant affinity for central nervous system (CNS) targets, including sigma receptors (S1R and S2R) and NK1 receptors. nih.govresearchgate.net Screening libraries based on the title compound against these receptors could identify new modulators for neurological disorders.

Antimicrobial Activity: Given the documented antibacterial properties of various substituted piperidines, new derivatives should be evaluated against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms. ijpcbs.comnih.gov The potential for antimycobacterial activity, particularly against M. tuberculosis, also warrants investigation. nih.govnih.gov

Anti-inflammatory and Anticancer Activity: Heterocyclic compounds, including those with piperidine, oxadiazole, and oxazine (B8389632) cores, have demonstrated anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX-1 and COX-2). mdpi.combohrium.com Furthermore, piperidine-substituted sulfonamides have shown promise as anticancer agents. ajchem-a.com Exploring these activities could open new therapeutic avenues.

Antioxidant and Anti-Alzheimer's Properties: Highly substituted piperidine analogs have been investigated for their potential in treating conditions associated with oxidative stress, such as Alzheimer's disease. ajchem-a.comajchem-a.com This represents another promising area for biological screening.

| Target Class | Specific Examples | Therapeutic Area | Rationale from Similar Scaffolds | Reference |

|---|---|---|---|---|

| CNS Receptors | Sigma-1 Receptor (S1R), NK1 Receptor | Neurology, Psychiatry | Known activity of piperidine-based compounds. | nih.govresearchgate.net |

| Bacterial Enzymes | Bacterial Cell Wall Synthesis, DNA Gyrase | Infectious Diseases | Broad antibacterial activity of piperidine derivatives. | ijpcbs.comnih.gov |

| Inflammatory Enzymes | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Inflammation, Pain | Anti-inflammatory effects of related heterocyclic compounds. | mdpi.com |

| Cancer-Related Targets | Kinases, Cell Cycle Proteins | Oncology | Anticancer properties of piperidine-substituted molecules. | ajchem-a.com |

Integration of Automated Synthesis and High-Throughput Screening in Research

To accelerate the discovery process, future research on this compound should leverage the power of automation and miniaturization. The integration of automated synthesis with high-throughput screening (HTS) allows for the rapid generation and evaluation of large compound libraries, significantly reducing timelines and resource consumption. nih.govrug.nl

This integrated approach would involve:

Automated Library Synthesis: Utilizing technologies like acoustic dispensing, a diverse library of derivatives can be synthesized "on-the-fly" in high-density formats (e.g., 1536-well plates) on a nanomole scale. nih.gov This allows for the exploration of a vast chemical space around the core scaffold by varying substituents. High-throughput experimentation (HTE) can also be used to rapidly scout for optimal reaction conditions for library production. acs.org

High-Throughput Screening (HTS): The freshly synthesized and unpurified compound library can be directly screened in situ against various biological targets. rug.nl Techniques such as differential scanning fluorimetry (DSF) can be used for initial hit identification, providing rapid data on ligand binding. nih.gov

Hit Validation and Cross-Screening: Initial hits from the primary screen can be rapidly cross-validated using orthogonal methods like microscale thermophoresis (MST) to confirm binding affinity and eliminate false positives. rug.nl Promising and validated hits can then be resynthesized on a larger scale for more detailed biological characterization.

This paradigm shift from traditional, sequential design-make-test-analyze cycles to a highly parallel and automated process can dramatically increase the efficiency of identifying novel, biologically active molecules derived from the this compound scaffold. nih.gov

| Component | Technology/Method | Function | Reference |

|---|---|---|---|

| Automated Synthesis | Acoustic Dispensing, Flow Chemistry | Rapid, miniaturized synthesis of compound libraries in high-density plates. | nih.govacs.org |

| Primary Screening | Differential Scanning Fluorimetry (DSF) | High-throughput initial screening for ligand-protein binding. | nih.gov |

| Hit Validation | Microscale Thermophoresis (MST) | Orthogonal method to confirm binding affinity and validate hits. | rug.nl |

| Reaction Optimization | High-Throughput Experimentation (HTE) | Parallel screening of catalysts, solvents, and conditions for synthesis. | acs.org |

Q & A

Q. What safety protocols should be followed when handling 1-((S)-3-Bromo-piperidin-1-yl)-ethanone in laboratory settings?

Researchers must wear protective gear (gloves, lab coat, safety goggles) to avoid skin contact, inhalation, or ingestion. Experiments involving volatile byproducts should be conducted in a fume hood or glovebox. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Q. What synthetic routes are commonly used to prepare this compound?

A typical method involves bromination of the parent piperidinyl-ethanone derivative using bromine in acetic acid or dichloromethane at controlled temperatures (20–40°C). The reaction progress can be monitored via TLC or GC-MS, with purification achieved through recrystallization or column chromatography .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- NMR : - and -NMR to confirm stereochemistry and substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and bromine isotope patterns.

- X-ray Crystallography : For unambiguous structural determination using programs like SHELXL .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural elucidation?

Discrepancies may arise from twinning or poor data resolution. Strategies include:

Q. What strategies optimize yield and purity during synthesis?

- Reaction Optimization : Use catalysts like Lewis acids (e.g., AlCl) for Friedel-Crafts acylation.

- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reaction rates.

- Purification : Employ flash chromatography with gradient elution (hexane:EtOAc) to isolate the product .

Q. What pharmacological profiles are observed in structurally similar piperidine derivatives?

Piperidine derivatives exhibit diverse bioactivity:

- Antimicrobial : Substitutions at the 3-position (e.g., bromine) enhance membrane penetration.

- CNS Activity : Derivatives with fluorinated or sulfonyl groups show promise in targeting neurotransmitter receptors.

- Structure-Activity Relationships (SAR) : The bromine atom’s steric and electronic effects modulate binding affinity to enzymes like kinases .

Q. How can researchers validate synthetic intermediates during multi-step synthesis?

- Analytical Triangulation : Combine HPLC purity analysis (>95%), -NMR integration, and HRMS.

- Mechanistic Probes : Use isotopic labeling (e.g., -ethanone) to track reaction pathways.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict intermediate stability and reaction barriers .

Data Analysis and Contradiction Management

Q. How should conflicting biological activity data be addressed in preclinical studies?

- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., IC values).

- Assay Validation : Use positive controls (e.g., known kinase inhibitors) to rule out false positives.

- Meta-Analysis : Compare results with published datasets (e.g., PubChem BioAssay) to identify outliers .

Q. What methods mitigate batch-to-batch variability in compound synthesis?

- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy.

- Quality-by-Design (QbD) : Define critical parameters (e.g., temperature, stoichiometry) using DOE (Design of Experiments).

- Stability Studies : Assess hygroscopicity and thermal degradation to standardize storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.